molecular formula C19H20BrN5O2S B11337971 4-bromo-N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

4-bromo-N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B11337971
M. Wt: 462.4 g/mol
InChI Key: SWAVYEFSSJDWCE-UHFFFAOYSA-N
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Description

4-BROMO-N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromine atom, a dimethylamino group, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Properties

Molecular Formula

C19H20BrN5O2S

Molecular Weight

462.4 g/mol

IUPAC Name

4-bromo-N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C19H20BrN5O2S/c1-13-21-18(12-19(22-13)25(2)3)23-15-6-8-16(9-7-15)24-28(26,27)17-10-4-14(20)5-11-17/h4-12,24H,1-3H3,(H,21,22,23)

InChI Key

SWAVYEFSSJDWCE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of N,N-dimethylaniline to produce 4-bromo-N,N-dimethylaniline . This intermediate is then reacted with other reagents to introduce the pyrimidine and sulfonamide groups under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by purification steps to ensure high purity and yield. The use of advanced techniques such as chromatography and crystallization is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

4-BROMO-N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-BROMO-N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-BROMO-N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

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